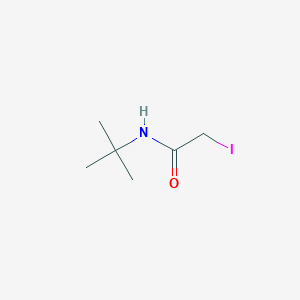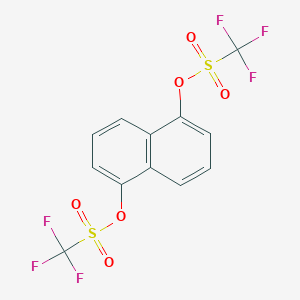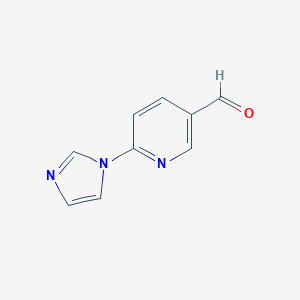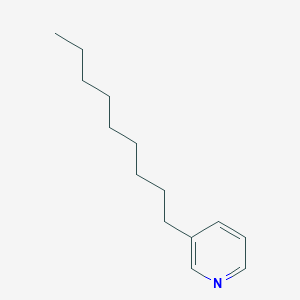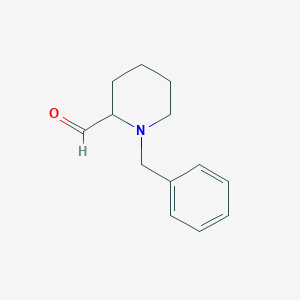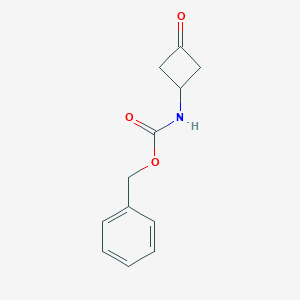![molecular formula C11H14O4S B173380 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- CAS No. 56161-51-4](/img/structure/B173380.png)
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dioxolane and is a cyclic ether with a sulfonyl functional group. It has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is not fully understood. However, it has been suggested that the sulfonyl functional group may play a crucial role in its biological activity. It has been reported that this compound can interact with certain enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Moreover, it has been shown to have antitumor activity, indicating its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- in lab experiments is its high solubility in water and organic solvents. This property makes it easy to handle and use in various experimental setups. However, one of the limitations is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]-. One of the areas of interest is the development of new synthesis methods that can lead to higher yields and purity. Moreover, the investigation of its potential use as a molecular probe for imaging studies is an exciting area of research. Additionally, the study of its mechanism of action and its interaction with enzymes and proteins can provide valuable insights into its biological activity. Finally, the exploration of its potential use in cancer therapy is an area of research that holds promise for the development of new treatments.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound is ongoing, and it holds promise for the development of new treatments and technologies.
Métodos De Síntesis
The synthesis of 1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- can be achieved using different approaches. One of the most common methods is the reaction of phenylsulfonylacetic acid with ethylene oxide in the presence of a strong acid catalyst. This reaction leads to the formation of Dioxolane as a colorless liquid with a boiling point of 180-182 °C.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2-[2-(phenylsulfonyl)ethyl]- has been extensively studied for its potential applications in various fields. It has been used as a solvent in the chemical industry and as a reagent in organic synthesis. Moreover, it has been investigated for its potential use as a molecular probe for imaging studies.
Propiedades
Número CAS |
56161-51-4 |
|---|---|
Fórmula molecular |
C11H14O4S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
2-[2-(benzenesulfonyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H14O4S/c12-16(13,10-4-2-1-3-5-10)9-6-11-14-7-8-15-11/h1-5,11H,6-9H2 |
Clave InChI |
KKVFFPVBIMFUEZ-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CCS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
C1COC(O1)CCS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



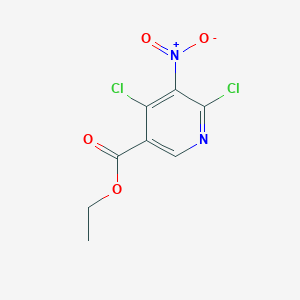
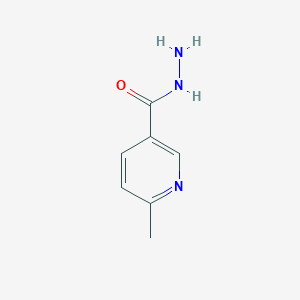
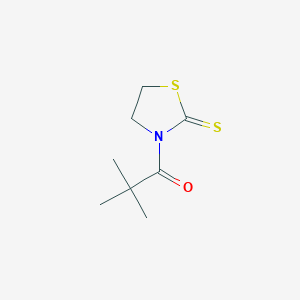
![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]-](/img/structure/B173308.png)

